molecular formula C17H22N2O4 B3002698 N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1211321-98-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B3002698
CAS RN: 1211321-98-0
M. Wt: 318.373
InChI Key: JNSYRGBHNDZYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and can be found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds can involve various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts can be used for these transformations .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure, including its bond lengths, bond angles, and the nature of its chemical bonds .


Chemical Reactions Analysis

Furan and its derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions, formylation reactions, and other types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the compound’s vibrational frequencies can be studied using FT-IR and FT-Raman spectroscopy . Its electronic transitions can be studied using UV-visible spectroscopy .

Scientific Research Applications

Antibacterial Applications

Furan derivatives, including compounds like N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide, have been recognized for their antibacterial properties. These compounds are particularly effective against both gram-positive and gram-negative bacteria. The structural flexibility of furan derivatives allows for the synthesis of novel antibacterial agents that can be tailored to combat microbial resistance, which is a growing global issue .

Antifungal and Antiviral Properties

The furan nucleus is integral in the development of compounds with antifungal and antiviral activities. The incorporation of furan into the molecular structure can enhance the therapeutic efficacy of medicines designed to treat infections caused by fungi and viruses. This is due to the unique chemical reactivity of furan derivatives, which can interact with the biological pathways of these pathogens .

Anti-Inflammatory and Analgesic Effects

Compounds containing furan rings, such as the one , have shown potential in the treatment of inflammation and pain. Their ability to modulate biochemical pathways related to inflammation makes them suitable candidates for developing new anti-inflammatory and analgesic drugs .

Anticancer Potential

Furan derivatives have been studied for their anticancer properties. The presence of the furan ring in the molecular structure can lead to the development of chemotherapeutic agents. These compounds can interact with cancer cells’ growth and proliferation mechanisms, offering a pathway to novel cancer treatments .

Antioxidant Activity

The antioxidant properties of furan derivatives are noteworthy. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By mitigating these effects, furan-containing compounds can contribute to the prevention of various diseases associated with oxidative stress .

Neuroprotective Applications

Neurodegenerative diseases are a significant area of concern in medical research. Furan derivatives, due to their diverse pharmacological activities, have been explored for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Parkinson’s disease and Alzheimer’s by protecting neuronal cells from damage .

Synthesis of Novel Drug Molecules

The versatility of furan derivatives in chemical reactions makes them valuable building blocks in the synthesis of new drug molecules. Their reactivity can be harnessed to create a wide range of compounds with potential therapeutic applications, expanding the horizons of medicinal chemistry .

Cytotoxicity Profiling

Understanding the cytotoxic effects of chemical compounds is crucial in drug development. Furan derivatives, including the compound , have been subjected to cytotoxicity profiling to assess their safety and efficacy as potential drugs. This involves evaluating their effects on various cell lines to ensure that they are potent against the targeted diseases without causing undue harm to healthy cells .

Future Directions

Furan derivatives are an active area of research, with potential applications in various fields including pharmaceuticals, dyes, and polymeric materials . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-10-14(13(2)23-12)17(20)18-11-15(16-4-3-7-22-16)19-5-8-21-9-6-19/h3-4,7,10,15H,5-6,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSYRGBHNDZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.